

In-depth Technical Guide to 4-(Trifluoromethylthio)toluene

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Compound of Interest

Compound Name: 4-(Trifluoromethylthio)toluene

Cat. No.: B1350627

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Abstract

4-(Trifluoromethylthio)toluene, identified by the CAS number 352-68-1, is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of the trifluoromethylthio (SCF₃) group can profoundly influence the physicochemical and pharmacokinetic properties of bioactive molecules. This technical guide provides a comprehensive overview of **4-(trifluoromethylthio)toluene**, including its chemical and physical properties, detailed synthesis protocols, and a discussion of its applications in drug development, supported by spectral data. A key focus is the role of the trifluoromethylthio moiety in modulating the properties of drug candidates, a feature of high relevance to researchers and scientists in the pharmaceutical industry.

Chemical and Physical Properties

4-(Trifluoromethylthio)toluene is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various sources. While some specific experimental values are not widely reported, predicted data and information from structurally similar compounds provide valuable insights.

Property	Value	Source
CAS Number	352-68-1	[1][2]
Molecular Formula	C ₈ H ₇ F ₃ S	[1][2]
Molecular Weight	192.20 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	
Boiling Point	163-167 °C	
Density	1.25 ± 0.1 g/cm ³ (Predicted)	
Flash Point	32.6 °C	[3]
Storage Temperature	2-8 °C, Sealed in dry conditions	[1]
Purity	≥98%	[2]
IUPAC Name	1-methyl-4-(trifluoromethylthio)benzene	
Synonyms	p-(Trifluoromethylthio)toluene, p-Tolyl(trifluoromethyl)sulfane	[2]

Spectral Data

The structural confirmation of **4-(trifluoromethylthio)toluene** is supported by various spectroscopic techniques.

- ¹H NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules.
- ¹³C NMR: In addition to proton NMR, carbon-13 NMR provides valuable information about the carbon skeleton of the molecule.
- Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

While a complete set of publicly available, high-resolution spectra for **4-(trifluoromethylthio)toluene** is not readily accessible, data for structurally related compounds and general knowledge of spectroscopic principles allow for the prediction of its spectral characteristics. Commercial suppliers often provide access to batch-specific spectral data upon request.^[1]

Synthesis of 4-(Trifluoromethylthio)toluene

The synthesis of aryl trifluoromethyl thioethers, including **4-(trifluoromethylthio)toluene**, is an active area of research. Several methods have been developed for the introduction of the SCF₃ group onto an aromatic ring. Below is a representative experimental protocol adapted from literature procedures for the synthesis of similar compounds.

Experimental Protocol: Synthesis via Trifluoromethylthiolation of p-Tolyl Grignard Reagent

This protocol describes a potential synthetic route. Researchers should consult original literature and perform appropriate risk assessments before conducting any experiment.

Materials:

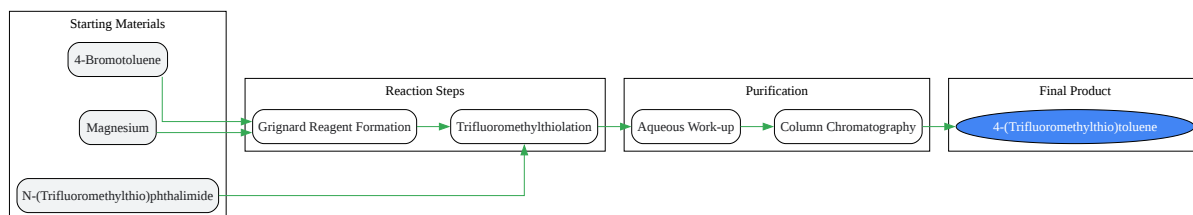
- 4-Bromotoluene
- Magnesium turnings
- Dry diethyl ether
- N-(Trifluoromethylthio)phthalimide
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine

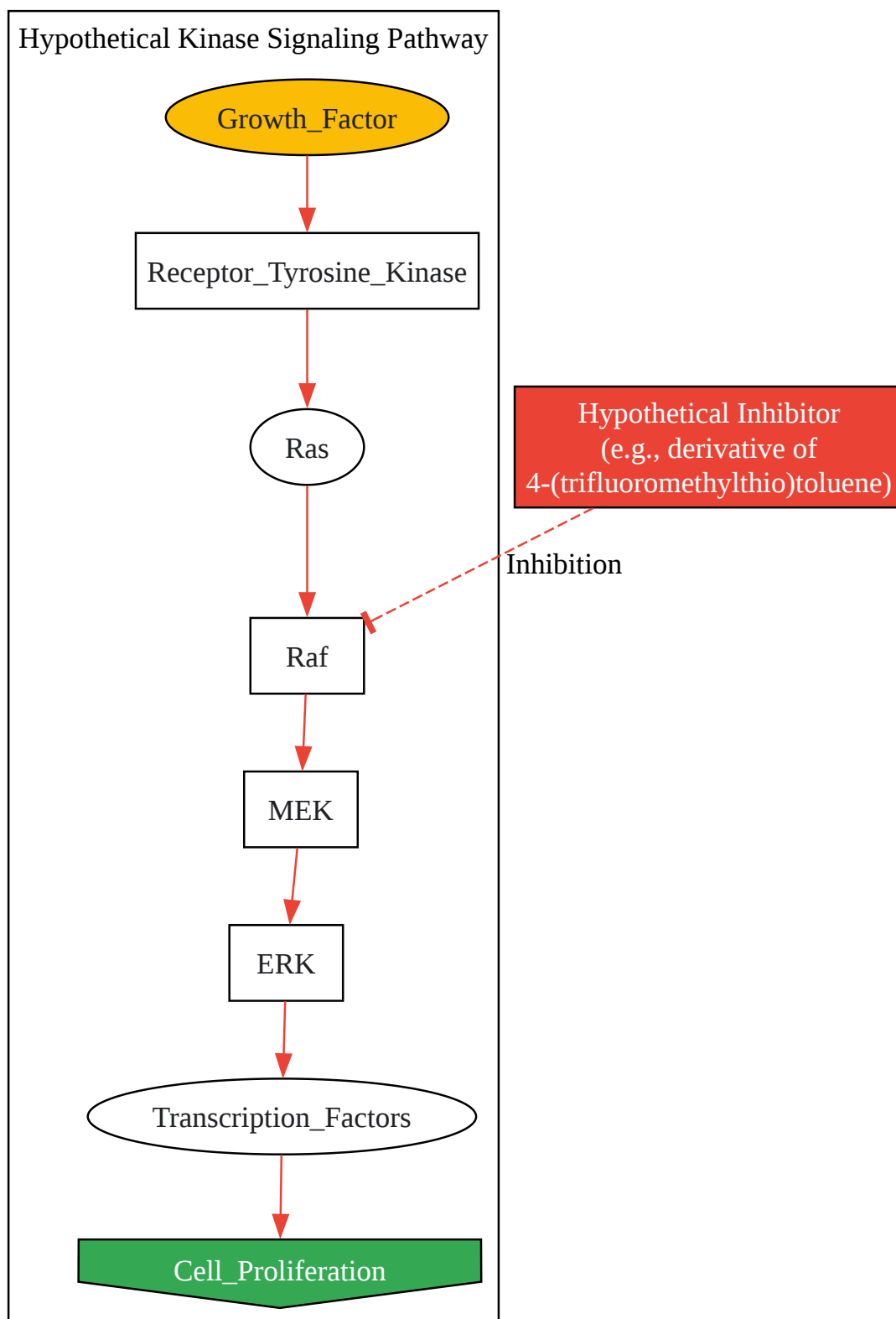
- Anhydrous magnesium sulfate
- Standard laboratory glassware for Grignard reaction under inert atmosphere

Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 4-bromotoluene in dry diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
- **Trifluoromethylthiolation:** The Grignard solution is cooled to 0 °C. A solution of N-(trifluoromethylthio)phthalimide in dry diethyl ether is added dropwise to the stirred Grignard reagent. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- **Work-up:** The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford **4-(trifluoromethylthio)toluene**.

Logical Workflow for Synthesis:





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References

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